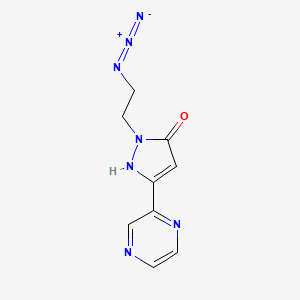
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Overview
Description
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a synthetic organic compound that features both azido and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the pyrazin-2-yl group: This step involves the coupling of the pyrazole ring with a pyrazine derivative, often using a palladium-catalyzed cross-coupling reaction.
Azidation: The azido group can be introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hypervalent iodine compounds.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Formation of nitrenes, which can further react to form various products.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioorthogonal reagent for labeling biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in click chemistry reactions, forming stable triazole linkages.
Comparison with Similar Compounds
Similar Compounds
1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(2-azidoethyl)-3-(pyrimidin-2-yl)-1H-pyrazol-5-ol: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Properties
IUPAC Name |
2-(2-azidoethyl)-5-pyrazin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7O/c10-15-13-3-4-16-9(17)5-7(14-16)8-6-11-1-2-12-8/h1-2,5-6,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEXTNOUFICFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=O)N(N2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















